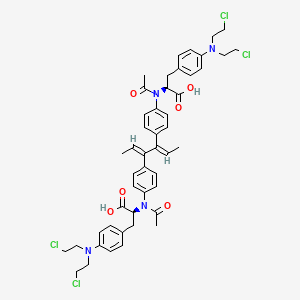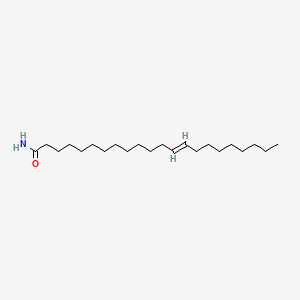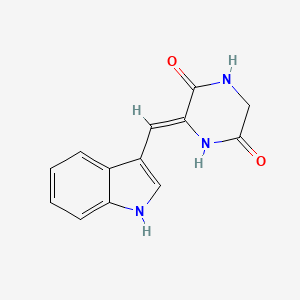
Xtl 51
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xtl 51 is a synthetic chemical compound with the molecular formula C48H54Cl4N4O6 and a molecular weight of 924.78 g/mol . This compound is known for its unique structure, which includes two acetylsarcosyl groups attached to a synestrol backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Xtl 51 involves multiple steps, starting with the preparation of the synestrol backbone. The acetylsarcosyl groups are then introduced through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors and precise control of reaction conditions to ensure consistent quality. The process may include purification steps such as crystallization or chromatography to remove impurities and achieve the desired level of purity .
Analyse Chemischer Reaktionen
Types of Reactions
Xtl 51 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Xtl 51 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in studies of cellular processes and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Xtl 51 involves its interaction with specific molecular targets and pathways within cells. The acetylsarcosyl groups may play a role in modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Xtl 51 can be compared with other similar compounds, such as:
4,4-Bis(acetylsarcosyl)estradiol: Similar in structure but with an estradiol backbone.
4,4-Bis(acetylsarcosyl)diethylstilbestrol: Similar in structure but with a diethylstilbestrol backbone.
The uniqueness of this compound lies in its specific synestrol backbone and the presence of two acetylsarcosyl groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
91147-86-3 |
|---|---|
Molekularformel |
C48H54Cl4N4O6 |
Molekulargewicht |
924.8 g/mol |
IUPAC-Name |
(2S)-2-[N-acetyl-4-[(2E,4E)-4-[4-[acetyl-[(1S)-2-[4-[bis(2-chloroethyl)amino]phenyl]-1-carboxyethyl]amino]phenyl]hexa-2,4-dien-3-yl]anilino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C48H54Cl4N4O6/c1-5-43(37-11-19-41(20-12-37)55(33(3)57)45(47(59)60)31-35-7-15-39(16-8-35)53(27-23-49)28-24-50)44(6-2)38-13-21-42(22-14-38)56(34(4)58)46(48(61)62)32-36-9-17-40(18-10-36)54(29-25-51)30-26-52/h5-22,45-46H,23-32H2,1-4H3,(H,59,60)(H,61,62)/b43-5+,44-6+/t45-,46-/m0/s1 |
InChI-Schlüssel |
WBDUNKZFMFLSMW-ZNKUYNKLSA-N |
SMILES |
CC=C(C1=CC=C(C=C1)N(C(CC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O)C(=O)C)C(=CC)C3=CC=C(C=C3)N(C(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O)C(=O)C |
Isomerische SMILES |
C/C=C(/C(=C/C)/C1=CC=C(C=C1)N(C(=O)C)[C@H](C(=O)O)CC2=CC=C(C=C2)N(CCCl)CCCl)\C3=CC=C(C=C3)N(C(=O)C)[C@H](C(=O)O)CC4=CC=C(C=C4)N(CCCl)CCCl |
Kanonische SMILES |
CC=C(C1=CC=C(C=C1)N(C(CC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O)C(=O)C)C(=CC)C3=CC=C(C=C3)N(C(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O)C(=O)C |
Synonyme |
4,4-bis(acetylsarcosyl)synestrol XTL 51 XTL-51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1234229.png)

![3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234234.png)



